(R)-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate
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Overview
Description
Methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a series of reactions to introduce the desired functional groups.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride under basic conditions to form the tert-butoxycarbonyl-protected amino group.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions.
Reduction: The ester and amino groups can be reduced to their corresponding alcohols and amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group can yield bromobenzoic acid, while reduction of the ester group can yield the corresponding alcohol.
Scientific Research Applications
Methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-(4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate
- Methyl (3R)-3-(4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate
- Methyl (3R)-3-(4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate
Uniqueness
Methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding and other specific interactions that are not possible with other substituents .
Properties
Molecular Formula |
C15H20BrNO4 |
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Molecular Weight |
358.23 g/mol |
IUPAC Name |
methyl (3R)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1 |
InChI Key |
JPKABPHRXUGGJL-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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